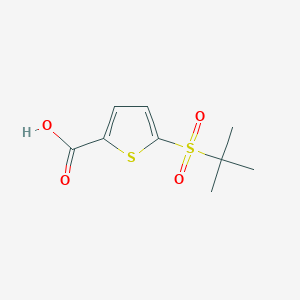

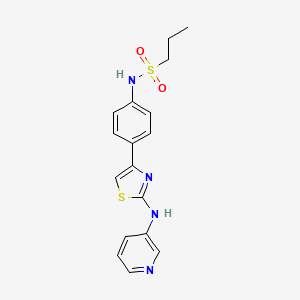

5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid” is not available, related compounds such as “tert-Butanesulfinamide” can be synthesized by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

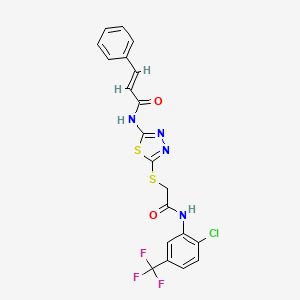

Thioacetalization and Chloromethylation : 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde, related to the target compound, has been used in thioacetalization and chloromethylation processes, contributing to the development of compounds with potential applications in various chemical syntheses. This process leads to the formation of products with thiophene rings connected by sulfur and methylene bridges, indicating its utility in complex chemical synthesis (Papernaya et al., 2009).

Formation of Coordination Polymers : A derivative of thiophene-2,5-dicarboxylic acid, closely related to the subject compound, was utilized in creating novel coordination polymers. These polymers have diverse structural topologies and potential applications in material science, demonstrating the versatility of thiophene carboxylic acids in forming complex structures (Xue et al., 2015).

Catalysis in Organic Synthesis : 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound structurally related to the target molecule, has been reported as a novel and green catalyst for the formylation of alcohols and amines. This illustrates the potential of sulfonyl-substituted compounds in catalysis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Photoluminescence Properties in Metal–Organic Frameworks : Compounds containing thiophene carboxylic acid and sulfonate structures have been used to synthesize metal–organic frameworks with unique luminescent properties. This application signifies the role of such compounds in the development of new materials with specific light-emitting characteristics (Liu et al., 2013).

Regiospecific Arylation in Organic Chemistry : Thiophene carboxylates with sulfamoyl or phenoxysulfonyl substituents have been used in regiospecific arylations, indicating the compound's relevance in detailed organic synthesis processes (Bheeter et al., 2013).

Propiedades

IUPAC Name |

5-tert-butylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)7-5-4-6(14-7)8(10)11/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNMIDYXOGQVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=C(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2471212.png)